(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone

Lipophilicity Drug-likeness ADME prediction

(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone (CAS 439108-00-6) is a halogenated benzo[b]thiophene-pyrrolidine ketone with the molecular formula C13H12BrNOS and a molecular weight of 310.21 Da. It belongs to the class of 1-benzothiophene-2-carbonyl heterocycles that serve as versatile building blocks for medicinal chemistry and materials science, particularly as intermediates in the synthesis of selective estrogen receptor modulators (SERMs) and other bioactive molecules.

Molecular Formula C13H12BrNOS
Molecular Weight 310.21
CAS No. 439108-00-6
Cat. No. B3007970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone
CAS439108-00-6
Molecular FormulaC13H12BrNOS
Molecular Weight310.21
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)Br
InChIInChI=1S/C13H12BrNOS/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2
InChIKeyYYIWVUFCGGTRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone: Core Chemotype Profile for R&D Sourcing Decisions


(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone (CAS 439108-00-6) is a halogenated benzo[b]thiophene-pyrrolidine ketone with the molecular formula C13H12BrNOS and a molecular weight of 310.21 Da . It belongs to the class of 1-benzothiophene-2-carbonyl heterocycles that serve as versatile building blocks for medicinal chemistry and materials science, particularly as intermediates in the synthesis of selective estrogen receptor modulators (SERMs) and other bioactive molecules [1]. The compound features a bromine atom at the 5-position of the benzothiophene ring, which confers distinct reactivity in cross-coupling and nucleophilic aromatic substitution reactions compared to its chloro, fluoro, and iodo analogs [2].

Why 5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone Cannot Be Casually Replaced by a Halogen Analog


The 5-bromo substituent in this benzothiophene-pyrrolidine ketone scaffold is not a passive placeholder; it directly governs the compound's physicochemical profile and synthetic utility. Simple replacement with chloro, fluoro, or iodo analogs alters lipophilicity (predicted LogP differences of 0.4–1.8 log units), boiling point, and leaving-group aptitude in cross-coupling and SNAr reactions . The bromide ion is a superior leaving group compared to chloride in palladium-catalyzed couplings, enabling milder reaction conditions and higher yields in Suzuki-Miyaura and Buchwald-Hartwig transformations [1]. Conversely, the iodo analog, while more reactive, introduces higher molecular weight, cost, and potential for unwanted side reactions. In the context of SERM intermediate synthesis, the 5-bromo derivative occupies a specific reactivity niche that cannot be replicated by other halogen congeners without re-optimizing entire synthetic routes [2].

Quantitative Differentiation Guide: 5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone vs. Closest Analogs


Lipophilicity Shift: Predicted LogP Comparison Across Halogen Series

The 5-bromo derivative exhibits a predicted LogP (ACD/Labs) of 3.73, significantly higher than the 4-fluoro analog (LogP 2.91) . This 0.82 log unit difference translates to approximately 6.6-fold higher octanol-water partition, impacting membrane permeability and protein binding predictions. The chloro analog (estimated LogP ~3.2–3.5) and iodo analog (estimated LogP ~4.0–4.3) bracket the bromo value, but the bromo derivative provides a balanced lipophilicity that is often optimal for CNS drug-like chemical space (LogP 2–4).

Lipophilicity Drug-likeness ADME prediction

Boiling Point and Volatility Differences Impacting Purification and Formulation

The predicted boiling point of the 5-bromo compound is 456.6 °C at 760 mmHg, compared to only 412.0 °C for the 4-fluoro analog . This ~44.6 °C higher boiling point reflects stronger intermolecular dispersion forces due to the larger, more polarizable bromine atom. The elevated boiling point can affect distillation-based purification strategies and thermal stability assessments during storage or downstream reaction steps.

Boiling point Purification Thermal stability

Leaving-Group Aptitude in Pd-Catalyzed Cross-Coupling: Br vs. Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-limiting and highly sensitive to the carbon-halogen bond strength. The C–Br bond (bond dissociation energy ~285 kJ/mol for aryl bromides) undergoes oxidative addition to Pd(0) approximately 10–100× faster than the corresponding C–Cl bond (BDE ~400 kJ/mol) under identical conditions [1]. This means the 5-bromo benzothiophene derivative can be coupled at lower temperatures and with lower catalyst loadings than the 5-chloro analog, while avoiding the excessive reactivity and cost of the 5-iodo analog.

Cross-coupling Suzuki-Miyaura C–C bond formation

Synthetic Intermediate Utility: Documented Role in Benzothiophene SERM Synthesis

Patent US6432983B1 (Eli Lilly) specifically claims benzothiophene compounds bearing a 1-pyrrolidinylcarbonyl group at the 2-position as intermediates for the preparation of selective estrogen receptor modulators [1]. The 5-bromo substitution enables further elaboration at the benzothiophene core through the bromide handle, a key step in constructing 2-arylbenzothiophene SERMs such as raloxifene and LY 117018. The pyrrolidinyl amide moiety is critical for SERM activity, and patent examples demonstrate that replacing pyrrolidinyl with piperidinyl or morpholino groups significantly alters biological potency [2].

SERM Intermediate Raloxifene analog

Predicted Physicochemical Property Summary for Informed Solvent and Formulation Selection

The predicted density (1.578 g/cm³), molar volume (196.6 cm³), and polar surface area (49 Ų) of the target compound differ measurably from the 4-fluoro analog, which has a lower density (1.4 g/cm³) and smaller molar volume (184.6 cm³) . These differences affect solubility parameter predictions, solvent selection for recrystallization, and packing efficiency in amorphous solid dispersions.

Physicochemical properties Solubility prediction Formulation

Optimal Application Scenarios for 5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone Based on Differentiated Evidence


Medicinal Chemistry: SERM and Nuclear Receptor Ligand Library Synthesis

This compound is ideally suited as a key intermediate for constructing 2-arylbenzothiophene selective estrogen receptor modulators (SERMs), as documented in Eli Lilly patent US6432983B1 . The 5-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling, while the pyrrolidinyl amide moiety provides the pharmacophoric element required for SERM activity. Its predicted LogP of 3.73 falls within the optimal range for oral bioavailability, making it a strategic choice over the less lipophilic fluoro analog (LogP 2.91) for CNS-penetrant SERM programs.

Synthetic Methodology: Cross-Coupling Optimization Studies

The bromine atom at the 5-position offers an ideal balance of reactivity and stability for palladium-catalyzed cross-coupling methodology development [1]. Compared to the chloro analog, the C–Br bond undergoes oxidative addition approximately 10–100× faster, enabling lower catalyst loadings and milder temperatures. Compared to the iodo analog, it reduces the risk of homocoupling side products and is significantly more cost-effective at scale. The compound can serve as a standardized substrate for benchmarking new Pd catalysts and ligands.

Process Chemistry: Crystallization and Purification Development

The predicted boiling point of 456.6 °C and density of 1.578 g/cm³ provide a distinct thermal and physical profile for purification method development . The higher boiling point relative to the fluoro analog (412.0 °C) allows for more aggressive vacuum distillation conditions without product loss, while the higher density facilitates phase separation in liquid-liquid extractions. These properties are particularly relevant when scaling from milligram to kilogram quantities.

Chemical Biology: Targeted Covalent Probe Design

The 5-bromo substituent can be exploited for the design of covalent inhibitors or affinity probes, where the bromide serves as a synthetic handle for installing alkyne, azide, or biotin tags via palladium-catalyzed transformations [1]. The pyrrolidinyl amide moiety provides a solubilizing group that partially offsets the high lipophilicity of the bromobenzothiophene core, yielding a balanced probe scaffold with a predicted LogP of 3.73 and a polar surface area of 49 Ų, consistent with cell-permeable probe criteria.

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